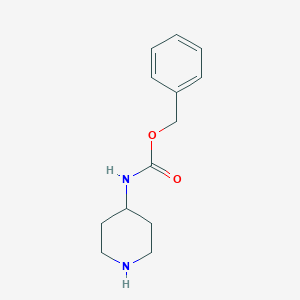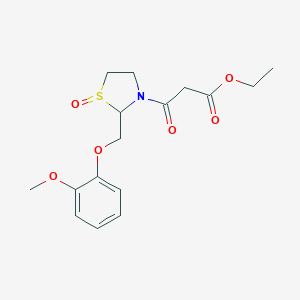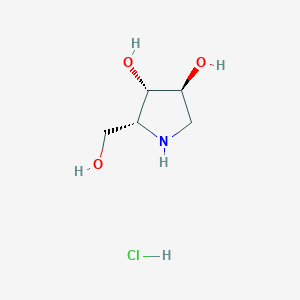
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and molecular biology. This compound is a derivative of pyrrolidine and is commonly referred to as D-ribose. D-ribose is a naturally occurring sugar molecule that plays a vital role in the production of ATP, which is the primary source of energy in cells.
Mécanisme D'action
The mechanism of action of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is not fully understood. However, it is believed that this compound may act as a substrate for enzymes involved in the metabolism of ribose, which may play a role in the production of ATP. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has been found to have several biochemical and physiological effects. For example, this compound has been shown to increase the production of ATP in cells, which may help improve energy metabolism. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride in lab experiments is its potential to improve energy metabolism in cells. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research involving (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride. One possible direction is to further investigate the potential applications of this compound in the treatment of various metabolic disorders, such as diabetes and cancer. Additionally, future research could focus on elucidating the mechanism of action of this compound, which may help to further understand its potential applications in various fields of scientific research. Finally, future research could also focus on developing new synthesis methods for this compound, which may help to improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves several steps, starting with the conversion of ribose into ribose-5-phosphate. This intermediate is then converted into 2-deoxyribose-5-phosphate, which is further converted into 2-deoxyribose-5-phosphate aldolase. The final step involves the addition of hydroxymethylpyrrolidine to the aldolase to produce (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride.
Applications De Recherche Scientifique
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of this compound is in the field of biochemistry, where it is used as a substrate for enzymes involved in the metabolism of ribose. Additionally, this compound has been found to be useful in the study of various metabolic disorders, such as diabetes and cancer.
Propriétés
Numéro CAS |
186759-56-8 |
|---|---|
Nom du produit |
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
Formule moléculaire |
C5H12ClNO3 |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
(2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5+;/m1./s1 |
Clé InChI |
PZGVJCJRMKIVLJ-UZKLXKKNSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@H](N1)CO)O)O.Cl |
SMILES |
C1C(C(C(N1)CO)O)O.Cl |
SMILES canonique |
C1C(C(C(N1)CO)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



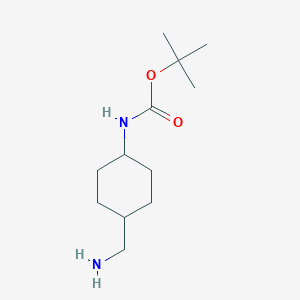
![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)





![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
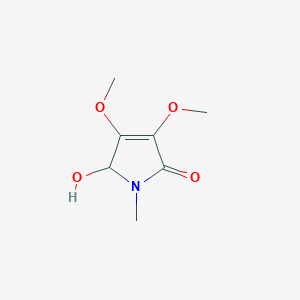

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
